![molecular formula C13H14F3NO3 B7588539 4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid](/img/structure/B7588539.png)
4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid, also known as TFPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFPB is a derivative of benzoic acid and is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of 4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of various genes involved in the immune response, inflammation, and cell proliferation. 4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid binds to the active site of the IKKβ kinase, which is responsible for the activation of NF-κB. This binding prevents the phosphorylation and degradation of the inhibitor of κB (IκB), which in turn inhibits the translocation of NF-κB to the nucleus and the subsequent expression of its target genes.
Biochemical and Physiological Effects:
4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid has been found to have various biochemical and physiological effects on cells and tissues. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various diseases. 4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid has also been found to have anti-oxidant properties, which protect cells from oxidative stress-induced damage. Additionally, 4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid has been shown to inhibit the activation of hepatic stellate cells, which play a crucial role in the development of liver fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid has several advantages as a research tool. It is a potent and specific inhibitor of the NF-κB pathway, making it a valuable tool for studying the role of NF-κB in various biological processes. 4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid is also relatively stable and easy to handle, making it suitable for use in various experimental systems. However, 4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid has some limitations as well. It has been found to be cytotoxic at high concentrations, which may limit its use in certain experimental systems. Additionally, 4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid is not very soluble in water, which may limit its use in aqueous experimental systems.
Orientations Futures
4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid has several potential future directions for research. One potential direction is to explore its potential as a therapeutic agent for various diseases such as arthritis, diabetes, and liver fibrosis. Another potential direction is to study its effects on the immune response and the development of cancer. Additionally, further studies are needed to explore the potential side effects and toxicity of 4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid at different concentrations and in different experimental systems.
Conclusion:
In conclusion, 4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid, or 4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid, is a chemical compound that has significant potential for scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid has the potential to be a valuable tool for studying the NF-κB pathway and its role in various biological processes, as well as a potential therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid involves a multistep process that begins with the reaction of 4-aminobenzoic acid with propyl chloroformate to form 4-propylcarbamoylbenzoic acid. This intermediate is then treated with 2,2,2-trifluoroethylamine to form 4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid. The final product is obtained through purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the transcription factor NF-κB, which plays a crucial role in the regulation of the immune response, inflammation, and cell proliferation. 4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, 4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid has been found to have anti-inflammatory, anti-oxidant, and anti-fibrotic properties, which make it a potential therapeutic agent for various diseases such as arthritis, diabetes, and liver fibrosis.
Propriétés
IUPAC Name |
4-[propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c1-2-7-17(8-13(14,15)16)11(18)9-3-5-10(6-4-9)12(19)20/h3-6H,2,7-8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHQCQKYUQUYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(F)(F)F)C(=O)C1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7588478.png)
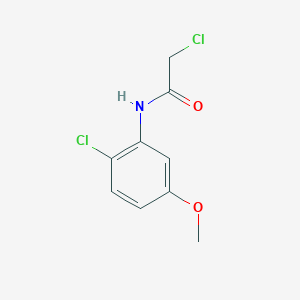
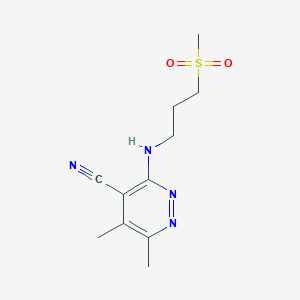
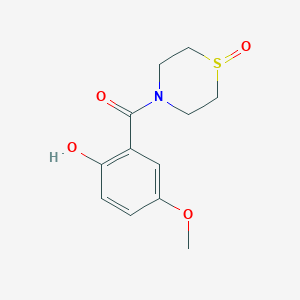
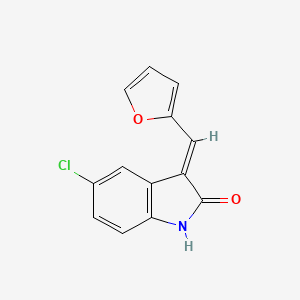
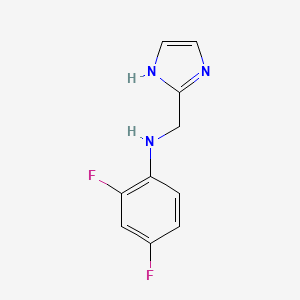
![N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7588513.png)
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7588515.png)

![2-[Methyl-[(2-methylfuran-3-yl)methyl]amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7588525.png)
![1-[1,3-Benzothiazol-2-yl(methyl)amino]propan-2-ol](/img/structure/B7588543.png)
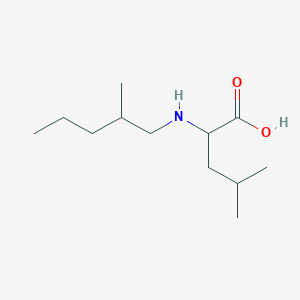
![N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7588565.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)